![molecular formula C12H9ClF3N3O2S B2906397 methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate CAS No. 338793-01-4](/img/structure/B2906397.png)

methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

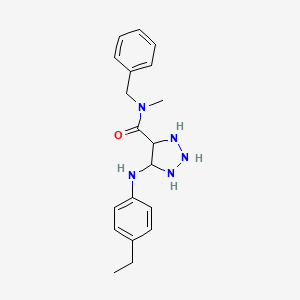

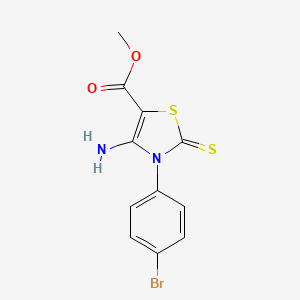

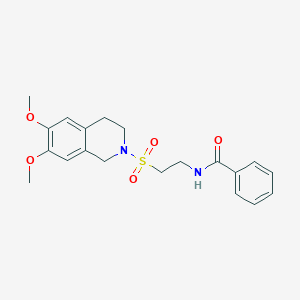

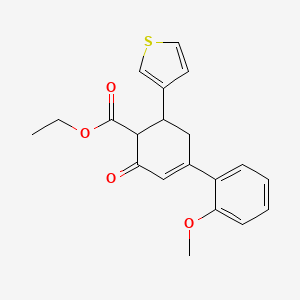

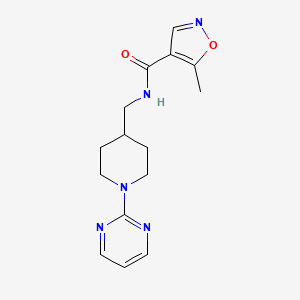

“Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate” is a chemical compound . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of the compound is C14H9ClF3NO2S . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S).Aplicaciones Científicas De Investigación

Agrochemical Industry

Trifluoromethylpyridines: , which are key structural motifs in this compound, are extensively used in the agrochemical industry. They are primarily employed in the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Pharmaceutical Development

The imidazole ring present in this compound is a critical component in pharmaceuticals. Derivatives of imidazole exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This makes them valuable in the development of new drugs and therapeutic agents .

Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties. It serves as a biochemical for proteomics research, aiding in the study of proteins and their functions .

Synthesis of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine, such as this compound, is a significant area of research. These compounds have made substantial contributions to advances in agrochemical, pharmaceutical, and functional materials fields .

Veterinary Medicine

Similar to its use in human pharmaceuticals, trifluoromethylpyridine derivatives are also used in veterinary medicine. They are part of the active ingredients in several veterinary products, highlighting their versatility and importance .

Chemical Synthesis and Functionalization

This compound may be used as a model substrate in chemical synthesis. Its structure allows for regioexhaustive functionalization, which is crucial in the synthesis of complex organic molecules .

Antimicrobial Research

Compounds containing the imidazole moiety have shown good antimicrobial potential. This makes them candidates for further research and development in antimicrobial therapies .

Advanced Material Science

The trifluoromethyl group within this compound’s structure is relevant in the field of material science. It contributes to the development of advanced materials with unique properties, such as increased resistance to degradation and improved performance .

Mecanismo De Acción

Target of Action

It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is suggested that the presence of the -cf3 group may lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing its inhibitory effect on the reverse transcriptase enzyme .

Biochemical Pathways

Given its potential inhibitory effect on the reverse transcriptase enzyme, it may impact the replication of retroviruses, which rely on this enzyme for their life cycle .

Result of Action

Given its potential inhibitory effect on the reverse transcriptase enzyme, it may interfere with the replication of retroviruses .

Propiedades

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O2S/c1-19-8(10(20)21-2)5-18-11(19)22-9-7(13)3-6(4-17-9)12(14,15)16/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPWTSVZCRSOML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)

![N-(4-methylbenzyl)-1-[3-(2-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2906323.png)

![N-([1,1'-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2906324.png)

![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2906333.png)